molecular formula C7H12ClN B14726018 4-Chloroheptanenitrile CAS No. 5829-82-3

4-Chloroheptanenitrile

Cat. No.: B14726018
CAS No.: 5829-82-3
M. Wt: 145.63 g/mol
InChI Key: NZFAUAUOFVWDJN-UHFFFAOYSA-N
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Description

4-Chloroheptanenitrile (C₇H₁₂ClN) is an aliphatic nitrile compound with a chlorine substituent at the fourth carbon of its seven-carbon chain. Aliphatic chloro-nitriles are typically utilized as intermediates in organic synthesis, agrochemical production, and pharmaceutical manufacturing. The compound’s nitrile group (-CN) and chloro (-Cl) substituent confer reactivity suitable for nucleophilic substitution, hydrolysis, or polymerization reactions .

Properties

CAS No.

5829-82-3

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

4-chloroheptanenitrile

InChI

InChI=1S/C7H12ClN/c1-2-4-7(8)5-3-6-9/h7H,2-5H2,1H3

InChI Key

NZFAUAUOFVWDJN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroheptanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-chloroheptane with sodium cyanide under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-chloroheptanenitrile involves its interaction with nucleophiles and electrophiles in various chemical reactions. The cyano group (-CN) is a key functional group that participates in these reactions, often acting as an electrophile. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Chloroheptanenitrile with four structurally related chloro-nitrile compounds, highlighting molecular features and applications:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications Reference
This compound C₇H₁₂ClN 157.63 Aliphatic chloro-nitrile Organic synthesis intermediate Inferred
4-Chloropentanenitrile C₅H₈ClN 117.58 Aliphatic chloro-nitrile Chemical synthesis
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.70 Aromatic chloro-nitrile Agrochemical synthesis
4-Chlorophenylacetonitrile C₈H₆ClN 151.59 Aromatic acetonitrile Pharmaceuticals
Key Observations:

Chain Length and Physical Properties :

  • Longer aliphatic chains (e.g., heptane vs. pentane) increase molecular weight and lipophilicity, reducing water solubility and elevating boiling points. For instance, 4-Chloropentanenitrile (C₅) has a molecular weight of 117.58 g/mol, whereas this compound (C₇) is heavier (157.63 g/mol), suggesting differences in volatility and solubility .

Substituent Position and Reactivity :

  • In aliphatic analogs like 4-Chloropentanenitrile, the chloro group at the fourth position may influence steric hindrance and electronic effects, favoring specific reaction pathways (e.g., SN2 substitutions). In contrast, aromatic derivatives like 2-(4-Chlorophenyl)hexanenitrile exhibit resonance stabilization, altering reactivity in electrophilic aromatic substitution .

Functional Group Effects: Terminal nitriles (e.g., 4-Chlorophenylacetonitrile) are more reactive in cyano-group transformations compared to internal nitriles like this compound, which may require harsher conditions for hydrolysis or reduction .

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